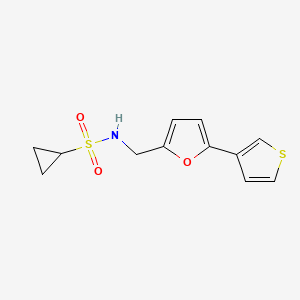

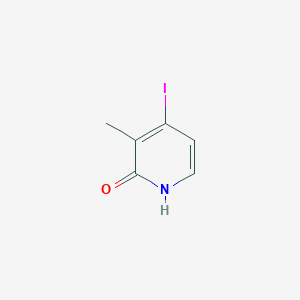

![molecular formula C11H11N3O3 B2752515 ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 2034455-42-8](/img/structure/B2752515.png)

ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with an ethyl acetate group attached, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their versatile biological activities and are often used as inhibitors of dihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides and DNA replication.

Mode of Action

The compound interacts with its target, DHFR, by binding to the enzyme’s active site. This inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis . The inhibition of this process can lead to the cessation of cell growth and division.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate . This conversion is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, affecting cell growth and division.

Result of Action

The inhibition of DHFR by this compound leads to a disruption in DNA synthesis, which can result in the cessation of cell growth and division . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

Biochemical Analysis

Biochemical Properties

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, have shown versatile biological activities such as anti-tumor, antibacterial, antifungal, and anti-proliferative CDK2 inhibitor activities . They are also known to inhibit certain pathogens in cell culture .

Cellular Effects

Related compounds have been shown to exhibit antimicrobial and cytotoxic activities . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit dihydrofolate reductase (DHFR), mTOR kinase inhibitors, and act as cytotoxic agents . These actions suggest that the compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Knoevenagel-Michael cyclocondensation reaction, which involves the reaction of barbituric acid or its derivatives with malononitrile and arylaldehyde derivatives . This reaction is often carried out in the presence of a catalyst such as sodium eosin Y under visible light irradiation in an aqueous ethanol solution .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to ensure high yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the scalability and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyrido[2,3-d]pyrimidine core .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrido[2,3-d]pyrimidine compounds .

Scientific Research Applications

Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has similar structural features but different functional groups, leading to distinct biological activities.

5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds are used as scaffolds for developing biologically active molecules but have different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name |

ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-9(15)6-14-7-13-10-8(11(14)16)4-3-5-12-10/h3-5,7H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPQDPCECTYDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C(C1=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

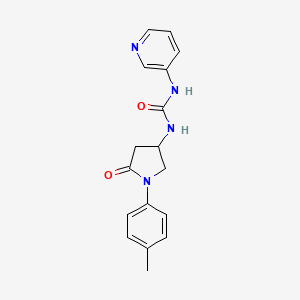

![N-(3-chloro-4-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2752434.png)

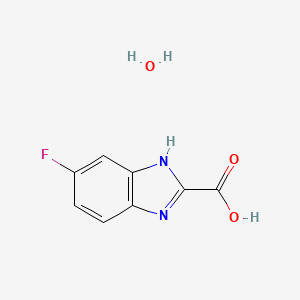

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

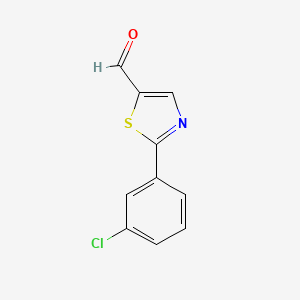

![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)

![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)

![1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one](/img/structure/B2752443.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2752445.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)

![N-cyclopentyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2752450.png)

![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)